![molecular formula C16H12Cl2O3 B071595 4-(3,4-Dichlorobenzyloxy)cinnamic acid CAS No. 175136-15-9](/img/structure/B71595.png)
4-(3,4-Dichlorobenzyloxy)cinnamic acid
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Overview
Description
“4-(3,4-Dichlorobenzyloxy)cinnamic acid” is a chemical compound with several synonyms such as RARECHEM AL BK 1027, 3-(4-(3,4-DICHLOROBENZYLOXY)PHENYL)ACRYLIC ACID, and others . It is available for purchase from various chemical suppliers .
Synthesis Analysis
Cinnamic acids and their derivatives can be synthesized from glucose in Escherichia coli by introducing different combinations of genes: tyrosine ammonia lyase, phenylalanine ammonia lyase, S.espanaensis monooxygenase, and Oryza sativa O-methyltransferase . Another study suggests that cinnamic acid is a phenolic plant compound and coumaric acids such as 4-hydroxycinnamic acid (4HCA), caffeic acid (3,4-dihydroxycinnamic acid, dHCA), and ferulic acid are present in the biosynthetic pathway of plant lignin .Molecular Structure Analysis
The molecular structure of cinnamic acids and their derivatives can be analyzed using spectroscopic techniques. FT-IR, FT-Raman, (13)C NMR and (1)H NMR spectra can be recorded for the vibrational and spectroscopic analysis .Chemical Reactions Analysis
Cinnamic and p-coumaric acid can be consumed by Yarrowia lipolytica through multiple pathways that are partially dependent on the cultivation medium . Cinnamic acid is converted to p-coumaric acid .Scientific Research Applications
Cancer Treatment
Cinnamic acid derivatives, including “4-(3,4-Dichlorobenzyloxy)cinnamic acid”, have been reported to play a significant role in treating cancer . The nature of the substituents incorporated into cinnamic acid has been found to enhance the biological efficacy of the synthesized cinnamic acid derivatives .
Antibacterial Applications
These compounds have shown potent antibacterial activity. For instance, compound 27 exhibited significant antibacterial activity on S. aureus strain of bacteria .
Antimalarial Applications
Cinnamic acid derivatives have also been reported to have potent antimalarial activity. Compounds 35a, 35g, 35i, 36i, and 36b are examples of such derivatives .
Neurological Disorders Treatment
Cinnamic acid derivatives have been reported to aid in the treatment of neurological disorders. For example, 3-methoxy-4-hydroxycinnamic acid (64), 3,4- dimethoxycinnamic acid (66) and 3-methoxy-4-acetamidoxycinnamic acid (82) have been reported to prevent alpha-synuclein amyloid transformation .
Anti-Inflammatory Applications
Cinnamic acid and its derivatives have been reported to exhibit anti-inflammatory properties .
Antidiabetic Applications
Cinnamic acid and its derivatives have also been reported to exhibit antidiabetic properties .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(E)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O3/c17-14-7-3-12(9-15(14)18)10-21-13-5-1-11(2-6-13)4-8-16(19)20/h1-9H,10H2,(H,19,20)/b8-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTVZGVCDADUBF-XBXARRHUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)OCC2=CC(=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)OCC2=CC(=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dichlorobenzyloxy)cinnamic acid |
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